molecular formula C19H18FNO2S B2645190 3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide CAS No. 1797214-33-5

3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide

Cat. No.: B2645190
CAS No.: 1797214-33-5
M. Wt: 343.42
InChI Key: KGXHFOOFUDIWOQ-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide is a propanamide derivative featuring a fluorophenyl group at position 3 and dual heterocyclic substituents (furan-3-ylmethyl and thiophen-2-ylmethyl) on the nitrogen atom. Below, we systematically compare this compound with similar propanamide derivatives.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO2S/c20-18-6-2-1-4-16(18)7-8-19(22)21(12-15-9-10-23-14-15)13-17-5-3-11-24-17/h1-6,9-11,14H,7-8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXHFOOFUDIWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)N(CC2=COC=C2)CC3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Amide Bond: : The initial step involves the reaction of 3-(2-fluorophenyl)propanoic acid with a suitable amine, such as furan-3-ylmethylamine and thiophen-2-ylmethylamine, under amide coupling conditions. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

  • Purification: : The crude product is purified using column chromatography to isolate the desired amide compound.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalytic methods to streamline the synthesis and minimize by-products.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) for oxidation of sulfur-containing rings.

    Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide for aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Amines from the reduction of the amide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Probes: Utilized in the development of probes for biological studies, particularly in understanding enzyme interactions.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in targeting specific enzymes or receptors.

Industry

    Materials Science: Explored for its use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide exerts its effects depends on its interaction with molecular targets. These interactions can involve:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Pathway Interference: Modulating biochemical pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s unique combination of a 2-fluorophenyl group , furan-3-ylmethyl , and thiophen-2-ylmethyl substituents distinguishes it from other propanamides. Key structural analogs include:

Compound Name Substituents Core Structure Key Differences Reference
N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide Morpholine, phenoxy Propanamide Morpholine ring instead of thiophen-2-ylmethyl; phenoxy side chain
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide Thiazole, 4-fluorophenyl Propanamide Thiazole ring replaces thiophen-2-ylmethyl; single substituent on nitrogen
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide Piperidine, phenylethyl Propanamide Piperidine ring instead of heterocycles; opioid receptor target
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide Thiophen-2-yl, hydroxy Propanamide Hydroxy group at position 3; no fluorophenyl or furan

Key Insights :

  • The dual heterocyclic substitution (furan and thiophene) could confer unique electronic effects, influencing binding to biological targets like enzymes or receptors .

Recommendations for Target Compound :

  • Use amidation of 3-(2-fluorophenyl)propanoic acid with furan-3-ylmethyl and thiophen-2-ylmethyl amines.
  • Optimize purification via column chromatography, as demonstrated for morpholine derivatives .

Hypotheses for Target Compound :

  • Dual heterocycles may synergize to enhance antimicrobial or anticancer activity, as seen in furan/thiophene hybrids .
  • Fluorophenyl groups often improve metabolic stability and target affinity .

Physicochemical Properties

Predicted properties based on analogs:

Property Target Compound 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide N-(2-Fluorophenyl)-3-(4-methoxyphenyl)propanamide
Molecular Weight ~389.4 g/mol 199.22 g/mol 341.34 g/mol
LogP (Predicted) ~3.5 (high) 1.2 2.8
H-Bond Acceptors 5 3 6

Implications :

  • High lipophilicity (LogP ~3.5) may favor CNS penetration but require formulation optimization for solubility .

Biological Activity

The compound 3-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide is a significant subject of study in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₇FN₂O₂S
  • Molecular Weight : 344.4 g/mol

Structural Features

The compound features a unique combination of:

  • A fluorophenyl group
  • A furan ring
  • A thiophene moiety

These structural components are crucial for its interaction with biological targets, potentially enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom may enhance lipophilicity and modify the compound's interaction with biological membranes, potentially leading to increased bioavailability.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The incorporation of heterocyclic rings such as furan and thiophene may contribute to this activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Potential

Research indicates that compounds similar to this compound may possess anticancer properties. The mechanism could involve the inhibition of tumor cell proliferation through modulation of signaling pathways associated with cell growth and apoptosis.

Anti-inflammatory Effects

The compound may also demonstrate anti-inflammatory effects by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory processes. This could be particularly relevant in conditions such as arthritis or other inflammatory diseases.

Case Studies and Experimental Data

  • Antimicrobial Studies
    • A study investigated the antimicrobial efficacy of related compounds against various bacterial strains, revealing significant inhibition zones, suggesting potential for development as an antibiotic agent.
  • Anticancer Activity
    • In vitro assays demonstrated that similar compounds reduced viability in cancer cell lines by inducing apoptosis, highlighting their potential as anticancer agents.
  • Inflammation Models
    • Animal models treated with derivatives showed reduced swelling and pain in inflammatory conditions, supporting their use in therapeutic applications for inflammation-related disorders.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Aspects
2-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamideAntimicrobial, anticancerLacks fluorine substituent
2-(2-fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamideAnticancerContains fluorine group
3-chloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamideAntimicrobialSulfonamide group enhances solubility

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